ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core fused with a thiazole ring. The structure includes an acetylated amino linkage and an ethyl carboxylate group, which contribute to its unique physicochemical and pharmacological properties. This compound is part of a broader class of thienopyrimidine derivatives, which are extensively studied for their biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects .
Properties
Molecular Formula |
C14H12N4O4S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12N4O4S2/c1-2-22-13(21)9-6-24-14(16-9)17-10(19)5-18-7-15-11-8(12(18)20)3-4-23-11/h3-4,6-7H,2,5H2,1H3,(H,16,17,19) |
InChI Key |
UBLLIZCFXPVECW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=C(C2=O)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
The thieno[2,3-d]pyrimidin-4-one moiety is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with carbonylating agents. Madding and Thompson demonstrated that treating ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with urea in the presence of hydrochloric acid at reflux yields 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates in 75–85% yields . The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the pyrimidinone ring. Modifications to the thiophene substituents (e.g., alkyl groups at positions 4 and 5) influence ring stability and reactivity in subsequent steps .
Alternative methods employ thiourea or phosgene analogs for cyclization. For example, Csukonyi et al. achieved similar results using thiourea under acidic conditions, though yields were marginally lower (68–72%) due to competing sulfur incorporation . The choice of solvent (e.g., ethanol vs. acetic acid) and temperature (80–120°C) further modulates reaction efficiency.
Preparation of Ethyl 1,3-Thiazole-4-carboxylate
The thiazole-4-carboxylate fragment is synthesized via halogenation and esterification. As detailed in US3274207A, 4-chloromethylthiazole undergoes hydrolysis in aqueous hydrochloric acid to form 4-hydroxymethylthiazole, which is subsequently oxidized to thiazole-4-carboxylic acid using a nitric acid-sulfuric acid mixture . Esterification with ethanol in the presence of sulfuric acid affords the ethyl ester in 85–90% yield . Critical parameters include:
-
Acid concentration : 6–90% sulfuric acid by volume for hydrolysis.
-
Oxidation stoichiometry : 1–4 moles nitric acid per mole hydroxymethylthiazole.
-
Esterification conditions : Excess ethanol with catalytic H₂SO₄ at 70–80°C.
A comparative analysis of esterification methods revealed that thionyl chloride-mediated activation of the carboxylic acid prior to ethanol quenching improves ester purity (98% vs. 92% for direct acid-catalyzed esterification) .
Acetylation and Amide Bond Formation
The acetyl amino linker is introduced via nucleophilic acyl substitution. The thieno[2,3-d]pyrimidin-4-one core is first functionalized with a chloroacetyl group by reacting with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine). The resulting 3-chloroacetyl-thieno[2,3-d]pyrimidin-4-one is then coupled with the amine group of ethyl 2-amino-1,3-thiazole-4-carboxylate.
CN105348216A highlights the use of butyllithium to deprotonate the thiazole amine, enhancing its nucleophilicity for reaction with the chloroacetyl intermediate . Optimal conditions include:
-
Temperature : −78°C to −80°C to minimize side reactions.
-
Molar ratios : 1:1.5 thiazole amine to chloroacetyl derivative.
-
Solvent : Tetrahydrofuran (THF) for improved solubility.
Yields for this step range from 70–80%, with impurities arising primarily from over-acylation or incomplete amine activation .
Final Coupling and Purification
The assembled intermediates are purified via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (3:1 v/v) effectively isolate the target compound, while silica gel chromatography (ethyl acetate gradient) resolves residual acylation byproducts. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data from analogous syntheses confirm >95% purity for the final product .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions may require catalysts such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-[2-(Methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (Compound 13)
- Structure: Contains a thiopyran ring fused to the thienopyrimidine system, with a methylsulfanyl substituent .
- Synthesis: Synthesized via [4+2] cyclocondensation of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate .
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Derivatives (Compounds 1–11)
- Structure: Benzothieno[3,2-d]pyrimidin-4-one core with sulphonamide and arylthio substituents .
- Activity: Inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages (IC50 values: 0.1–5 μM for COX-2 inhibition) .
- Key Difference : The sulphonamide group enhances anti-inflammatory activity, whereas the target compound’s thiazole-carboxylate may favor anticancer applications .
3-Methyl-1-(2-Methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrrole-2,5-dione
- Structure: Features a benzo-fused thienopyrimidine core and a pyrrole-dione substituent .
- Application : Targets FMS-related receptor tyrosine kinase (c-FMS), implicated in cancer progression .
- Key Difference : The pyrrole-dione group facilitates π-π stacking interactions with kinase domains, while the target compound’s thiazole may engage in hydrogen bonding .
Anticancer Activity
- Target Compound: Derivatives of thieno[2,3-d]pyrimidine, such as N′-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazones, exhibit cytotoxicity against A549, HCT116, and MCF-7 cell lines (IC50: 2–10 μM) .
- Analogues : Furo[2,3-d]pyrimidine derivatives (e.g., c-Met kinase inhibitors) show comparable activity (IC50: 1–8 μM) but lower metabolic stability due to the furan ring’s susceptibility to oxidation .
Anti-inflammatory Activity
- Benzothieno[3,2-d]pyrimidines: Suppress PGE2 and IL-8 production (50–70% inhibition at 10 μM) via COX-2 inhibition .
- Target Compound: Limited data on anti-inflammatory effects; its thiazole-carboxylate group may prioritize kinase inhibition over COX-2 targeting .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that combines elements of thiazole and pyrimidine. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of both an ethyl ester and an acetylamino group enhances its solubility and reactivity, which are critical for biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance:
- Study Findings : A study tested various thiazole derivatives against bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger. Compounds with nitro and amino substituents exhibited promising activity, suggesting that structural modifications can enhance efficacy .
- Mechanism : The proposed mechanism involves the inhibition of key enzymes in microbial metabolism, leading to cell death. The thiazole moiety is known for its role in disrupting metabolic pathways in pathogens.
Antiplasmodial Activity
The compound's derivatives have also been evaluated for their antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria:
- In Vitro Studies : Derivatives showed varying degrees of activity, with some achieving an EC50 value comparable to established antimalarial drugs like chloroquine . The structural modifications at the thiazole position significantly influenced their potency.
- Case Study : In one study, a derivative was administered orally in a murine model, resulting in a reduction of parasitemia by over 99.8% when dosed at 50 mg/kg for four days .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis or protein synthesis in pathogens.
- Cell Membrane Disruption : Certain derivatives have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Metabolic Pathway Interference : By mimicking natural substrates in metabolic pathways, the compound can effectively compete with essential reactions within microbial cells.
Q & A
Q. What are the key synthetic pathways for ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, and what factors influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of thienopyrimidine precursors, followed by acetylation and coupling with a thiazole-carboxylate moiety. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) enhance solubility and reaction efficiency .
- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), particularly for intermediates with labile functional groups .
Q. How does the compound’s structure influence its biological activity?
Methodological Answer: The thieno[2,3-d]pyrimidin-4-one core contributes to π-π stacking interactions with enzyme active sites, while the acetylated amino group enhances solubility and hydrogen-bonding potential. The thiazole-4-carboxylate moiety may act as a bioisostere for carboxylic acids, improving membrane permeability . Structural analogs with similar cores (e.g., thienopyrimidine derivatives) show antimicrobial and anticancer activities, suggesting shared pharmacophoric features .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR resolve regiochemistry of the thienopyrimidine and thiazole rings .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography : Validates spatial arrangement of the acetylated amino linker and heterocyclic systems .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, solvent ratio). For example, a 2 factorial design can identify interactions between temperature, base concentration, and reaction time .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may accelerate amide bond formation, as seen in analogous thiazole syntheses .
- In-line monitoring : FTIR or HPLC tracks intermediate consumption, enabling real-time adjustments .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target engagement from off-target effects .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual cytotoxicity .
- Data normalization : Use Z-score or fold-change metrics to standardize activity across disparate datasets .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Simulate binding to targets like kinase domains using software (e.g., AutoDock Vina). The thienopyrimidine core often occupies ATP-binding pockets, as observed in related compounds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity trends from PubChem analogs .
Q. What comparative studies highlight this compound’s uniqueness relative to structurally similar analogs?
Methodological Answer:
- Activity profiling : Test against panels of Gram-positive/negative bacteria and cancer cell lines (e.g., MCF-7, HeLa). Unlike simpler thiazoles, this compound’s multi-ring system shows broader-spectrum activity .
- Metabolic stability : Compare microsomal half-life (t) with analogs lacking the acetylated amino group. The ethyl carboxylate ester may enhance metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
